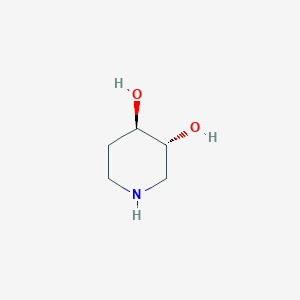

trans-3,4-Dihydroxypiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-piperidine-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWMVPZODQBRB-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306439 | |

| Record name | rel-(3R,4R)-3,4-Piperidinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-71-6 | |

| Record name | rel-(3R,4R)-3,4-Piperidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39640-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4R)-3,4-Piperidinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Piperidine Heterocycles in Synthetic Chemistry and Bioactive Molecule Design

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govresearchgate.netacs.org Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules, such as enhanced membrane permeability, improved receptor binding, and increased metabolic stability. researchgate.net The versatility of the piperidine scaffold allows for the introduction of various substituents, leading to a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system modulatory properties. researchgate.netijnrd.org Consequently, the development of novel synthetic methods to access functionalized piperidines remains an active and important area of research in organic chemistry. nih.govbohrium.com

The integration of the piperidine heterocycle into drug structures is a well-established strategy in medicinal chemistry, with over 70 FDA-approved drugs containing this moiety. enamine.net The ability to synthesize a diverse library of piperidine analogues is crucial for exploring structure-activity relationships and optimizing lead compounds in drug discovery programs. enamine.netresearchgate.netarabjchem.org

An Overview of Dihydroxylated Piperidine Scaffolds in Target Oriented Synthesis

Within the broad class of piperidine (B6355638) derivatives, dihydroxylated piperidines represent a particularly interesting subclass. The presence of two hydroxyl groups introduces chirality and increases the polarity of the molecule, often leading to specific interactions with biological targets. These scaffolds are key components in the synthesis of a variety of biologically active molecules. researchgate.net The stereochemistry of the hydroxyl groups plays a critical role in determining the biological activity and selectivity of the final compound.

Target-oriented synthesis, a strategy focused on the construction of a specific, often complex, molecule with a known or predicted biological activity, frequently employs dihydroxylated piperidine scaffolds. nih.gov The development of stereoselective methods for the synthesis of these scaffolds is therefore of high importance. whiterose.ac.uk For instance, the diastereoselective dihydroxylation of tetrahydropyridines is a common strategy to access polyhydroxylated piperidines. whiterose.ac.uk

Contextualizing Trans 3,4 Dihydroxypiperidine Within Iminosugar Chemistry

Chemoenzymatic and Biocatalytic Approaches

Enantioselective trans-Dihydroxylation of Cyclic Precursors

The enantioselective trans-dihydroxylation of N-substituted 1,2,5,6-tetrahydropyridines provides a direct route to chiral 3,4-dihydroxypiperidines. uniovi.esnih.gov This transformation is often achieved using microbial systems that possess the necessary enzymatic machinery.

The bacterial strain Sphingomonas sp. HXN-200 has proven to be a highly effective biocatalyst for the trans-dihydroxylation of N-substituted 1,2,5,6-tetrahydropyridines and other cyclic precursors. nih.govresearchgate.net This strain can produce the corresponding 3,4-dihydroxypiperidines with high enantioselectivity and activity. nih.gov For instance, the preparative scale trans-dihydroxylation of N-benzyl-1,2,5,6-tetrahydropyridine using frozen/thawed cells of Sphingomonas sp. HXN-200 yielded (+)-(3R,4R)-N-benzyl-3,4-dihydroxypiperidine with a 96% enantiomeric excess (ee) and a 60% yield. nih.gov This methodology represents a significant advancement in the practical synthesis of valuable trans-diols. nih.govresearchgate.net

**Table 1: Enantioselective trans-Dihydroxylation using *Sphingomonas sp. HXN-200***

| Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| N-benzyl-1,2,5,6-tetrahydropyridine | (+)-(3R,4R)-N-benzyl-3,4-dihydroxypiperidine | 96% | 60% | nih.gov |

| N-Cbz-3-pyrroline | (+)-(3R,4R)-N-Cbz-3,4-dihydroxypyrrolidine | 96% | 80% | nih.gov |

The epoxide hydrolase from Sphingomonas sp. HXN-200 can also be utilized for the enantioselective hydrolysis of racemic epoxide intermediates. nih.gov This provides a method for kinetic resolution, where one enantiomer of the epoxide is preferentially hydrolyzed, leaving the other enantiomer in high enantiomeric excess. acs.orgacs.org For example, the enantioselective hydrolysis of racemic N-benzyl-3,4-epoxypiperidine with Sphingomonas sp. HXN-200 yielded the unreacted (-)-epoxide in over 99% ee at 34% conversion. nih.gov This unreacted epoxide is a versatile chiral building block that can be further hydrolyzed by the same strain to produce (-)-(3S,4S)-N-benzyl-3,4-dihydroxypiperidine in 96% ee and 92% yield. nih.gov This demonstrates that both enantiomers of the diol can be prepared using this biocatalytic system. nih.gov A recombinant E. coli expressing the epoxide hydrolase from Sphingomonas sp. HXN-200 (SpEH) has also been developed, showing high activity and selectivity for the hydrolysis of various racemic epoxides. acs.orgacs.orgresearchgate.net

**Table 2: Enantioselective Hydrolysis of Racemic Epoxides with Sphingomonas sp. HXN-200 and Recombinant E. coli (SpEH)***

| Biocatalyst | Substrate | Product (Unreacted Epoxide) | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Sphingomonas sp. HXN-200 | (±)-N-benzyl-3,4-epoxypiperidine | (-)-N-benzyl-3,4-epoxypiperidine | >99% | 34% conversion | nih.gov |

| E. coli (SpEH) | (±)-N-phenoxycarbonyl-3,4-epoxypiperidine | (-)-N-phenoxycarbonyl-3,4-epoxypiperidine | 99.5% | 37.6% yield | acs.orgacs.org |

Lipase-Catalyzed Resolutions and Transformations

Lipases are another important class of enzymes for the synthesis of chiral dihydroxypiperidines. They are widely used for the kinetic resolution of racemic alcohols and their acylated derivatives through enantioselective acetylation and hydrolysis reactions. uniovi.esresearchgate.net

The enzymatic acetylation of N-substituted cis- and trans-3,4-dihydroxypiperidines and the hydrolysis of their corresponding diacetylated derivatives have been studied extensively. uniovi.esresearchgate.net High enantioselectivities are often achieved in the hydrolysis of the trans-diacetylated derivatives. uniovi.esresearchgate.net For the hydrolysis of (±)-trans-N-benzyloxycarbonyl-3,4-diacetoxypiperidine, lipases from Pseudomonas cepacia and Candida antarctica B (CAL-B) have shown high enantioselectivity. uniovi.esresearchgate.net CAL-B, in particular, demonstrated excellent results with an enantiomeric ratio (E) greater than 200. uniovi.es The enzymatic reactions were also found to be highly regioselective, with preferential hydrolysis of the acetyl group at the C-4 position. uniovi.es

In contrast, the enzymatic acetylation of (±)-trans-N-benzyloxycarbonyl-3,4-dihydroxypiperidine generally results in lower enantioselectivities compared to the hydrolysis of the diacetate. uniovi.es While the regioselectivity remains high, favoring acetylation at the C-4 hydroxyl group, the enantioselectivity of the acylation process is often poor. uniovi.es

Table 3: Lipase-Catalyzed Hydrolysis of (±)-trans-N-benzyloxycarbonyl-3,4-diacetoxypiperidine

| Lipase (B570770) | Enantiomeric Ratio (E) | Conversion | Reference |

|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | > 200 | 49% (after 24h) | uniovi.es |

| Pseudomonas cepacia lipase (PSL-C) | 98 | Lower reaction rate | uniovi.es |

Enantioselectivity Studies with Specific Lipases (e.g., Pseudomonas cepacia lipase, Candida antarctica lipase B)

The enzymatic resolution of N-substituted this compound derivatives has been effectively achieved using specific lipases, which demonstrate high enantioselectivity in their catalytic activity.

In the hydrolysis of diacetylated N-substituted this compound, both Pseudomonas cepacia lipase (PSL-C) and Candida antarctica lipase B (CAL-B) have shown remarkable enantioselectivity. uniovi.esresearchgate.net Studies have indicated that the enzymatic reactions are regioselective, preferentially hydrolyzing the acetyl group at the O-4 position. uniovi.es This regioselectivity was confirmed through two-dimensional 1H-1H-COSY NMR analysis. uniovi.es

Candida antarctica lipase B, in both its immobilized forms (CAL-B and CAL-B-L-2), exhibited the highest enantioselectivities, with an enantiomeric ratio (E) greater than 200, and achieved approximately 49% conversion within 24 hours. uniovi.es Pseudomonas cepacia lipase also displayed high enantioselectivity (E = 98), although it had a slower reaction rate. uniovi.es In contrast, the cis-isomers of these dihydroxypiperidine derivatives were not suitable substrates under the same biocatalytic conditions. uniovi.esresearchgate.net

The high enantioselectivity of Candida antarctica lipase B was also observed in the acetylation of (±)-trans-1-benzyl-3-(diallylamino)-4-hydroxypiperidine, a key step in the preparation of optically pure orthogonally protected trans-3-amino-4-hydroxypiperidines. researchgate.net

Table 1: Enantioselectivity of Lipases in the Hydrolysis of trans-diacetate 4

| Lipase | Enantiomeric Ratio (E) | Conversion (24h) |

| Candida antarctica lipase B (CAL-B) | > 200 | 49% |

| Candida antarctica lipase B (CAL-B-L-2) | > 200 | 49% |

| Pseudomonas cepacia lipase (PSL-C) | 98 | Slower rate |

Theoretical Studies on Lipase Enantioselectivity (e.g., Molecular Modelling)

Molecular modeling studies have been instrumental in understanding the basis for the high enantioselectivity observed in lipase-catalyzed reactions of this compound derivatives. uniovi.esresearchgate.net These theoretical investigations provide insights into the enzyme-substrate interactions at the molecular level.

For the hydrolysis of trans-diacetate 4 catalyzed by Candida antarctica lipase B (CAL-B), molecular modeling has successfully rationalized the experimental results. uniovi.es The studies suggest that although essential hydrogen bonds are present for both enantiomers, the (R,R)-enantiomer fits better into the active site of the lipase. uniovi.es This superior fit, along with more stabilizing interactions with the surrounding amino acid residues, is believed to be the key factor behind the observed high enantioselectivity. uniovi.es

Modeling studies of lipase enantioselectivity often utilize a tetrahedral intermediate to mimic the transition state of the reaction. nih.govnih.gov By calculating the energy differences between the transition states of the diastereomeric enzyme-substrate complexes, researchers can predict which enantiomer will react faster. nih.govnih.gov These computational approaches have been applied to understand the enantioselectivity of CAL-B towards various secondary alcohols. nih.gov

Dynamic Kinetic Reduction with Ketoreductase Enzymes

Dynamic kinetic reduction (DKR) catalyzed by ketoreductase (KRED) enzymes represents a powerful strategy for the stereoselective synthesis of hydroxylated cyclic amino acids, including derivatives that can be precursors to or analogues of this compound. This method allows for the conversion of cyclic ketoesters into all possible stereoisomers of the corresponding hydroxy amino acids with high diastereo- and enantioselectivity. sci-hub.seresearchgate.net

Stereodivergent Synthesis of Hydroxypipecolic Acids

A practical enzymatic approach has been developed for the stereodivergent synthesis of all four stereoisomers of 3-hydroxypipecolic acid from a β-ketoester precursor. sci-hub.seresearchgate.net This process utilizes commercially available ketoreductase enzymes and cofactors under mild conditions, offering a scalable and efficient route with straightforward product isolation. sci-hub.se The DKR reaction effectively sets two stereocenters, the one undergoing reduction and an adjacent epimerizable center. sci-hub.se

The reactions are typically performed on a significant scale (e.g., at least 800 mg) using lyophilized powders of clarified E. coli lysate containing the ketoreductase and NAD(P) as a cofactor. researchgate.netresearchgate.net The stereochemical outcome of the reduction is dependent on the specific ketoreductase used, allowing for access to all four stereoisomers of 3-hydroxypipecolic acid. researchgate.netnih.gov For instance, the use of different KREDs can lead to the formation of (2S,3S), (2R,3R), (2S,3R), and (2R,3S) isomers with varying degrees of diastereomeric and enantiomeric excess. researchgate.net

Table 2: Ketoreductase-Catalyzed Dynamic Kinetic Reduction for Stereoisomers of 3-Hydroxypipecolic Acid

| Target Isomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |

| (2S,3S) | >99% | 98% | 61% |

| (2R,3R) | >99% | 99% | 54% |

| (2S,3R) | - | 94% | - |

| (2R,3S) | - | >99% | - |

Data represents the major isomer obtained after chromatographic separation. researchgate.net

Classical Organic Synthesis Strategies

In addition to enzymatic methods, classical organic synthesis provides robust strategies for the stereoselective preparation of this compound and its analogues. Epoxide ring-opening reactions are a cornerstone of this approach.

Stereoselective Epoxide Ring-Opening Reactions

The ring-opening of epoxypiperidines is a versatile method for introducing substituents with well-defined stereochemistry. The regioselectivity of this reaction is crucial for obtaining the desired isomer.

Regio- and Stereospecific Aminolysis of Epoxypiperidines

The aminolysis of epoxypiperidines, or the nucleophilic ring-opening with an amine, is a key transformation for synthesizing aminohydroxypiperidines, which are valuable synthetic intermediates. The regioselectivity of this reaction can be controlled to favor attack at either the C3 or C4 position of the piperidine ring.

A notable example is the regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine. researchgate.net This reaction, using reagents prepared from the interaction of diisobutylaluminum hydride (DIBAL-H) with primary and secondary amines, leads to the formation of trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net This is in contrast to other Lewis acid-catalyzed reactions that yield the trans-4-amino-1-benzylpiperidin-3-ol regioisomer. researchgate.net This method provides a direct route to pharmaceutically relevant trans-3-amino-4-hydroxypiperidines. researchgate.net

Furthermore, the regioselective ring-opening of (±)-1-benzyl-3,4-epoxypiperidine with diallylamine (B93489) is a key step in a strategy to prepare optically pure orthogonally protected trans-3-amino-4-hydroxypiperidines. researchgate.net The resulting aminoalcohol can then be resolved enzymatically. researchgate.net Lanthanide (III) triflates, such as La(OTf)₃, have also been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines, demonstrating the utility of Lewis acids in controlling the regioselectivity of epoxide ring-opening reactions. frontiersin.org

Role of Lewis Acids in Directing Stereoselectivity (e.g., Diisobutylaluminum Hydride, Lithium Perchlorate)

Lewis acids play a pivotal role in orchestrating the stereochemical outcomes of reactions to form substituted piperidines. Their ability to coordinate with heteroatoms, such as oxygen in epoxides, activates the substrate and directs the approach of nucleophiles, thereby controlling regioselectivity and stereoselectivity. arkat-usa.orgarkat-usa.org

Lithium Perchlorate (B79767) (LiClO₄) has been identified as an effective Lewis acid catalyst for promoting the ring-opening of epoxides in the synthesis of hydroxypiperidine derivatives. arkat-usa.orgacs.org In the synthesis of 4-substituted 1-benzylpiperidine-3,5-diols, LiClO₄ facilitates the nucleophilic cleavage of 1-benzyl-4,5-epoxypiperidine-3-ols. arkat-usa.org The proposed mechanism suggests that the high stereoselectivity is achieved through the bidentate coordination of the lithium cation with the nitrogen atom of the piperidine core and the oxygen of the epoxy alcohol. researchgate.net This coordination shifts the conformational equilibrium to favor a syn-complex, which directs the nucleophilic attack exclusively to the C-4 position of the piperidine ring, yielding the trans-diol product. arkat-usa.orgresearchgate.net Similarly, LiClO₄ efficiently promotes the epoxide ring-opening with primary and secondary amines in the solid-phase synthesis of β-aminosubstituted piperidinol libraries. acs.org The reaction of chiral epoxyaziridines with α-amino esters in the presence of LiClO₄ also yields enantiopure trisubstituted piperidines, although ytterbium triflate was found to be a more effective catalyst in some cases. arkat-usa.org

Diisobutylaluminum Hydride (DIBAL-H) is a versatile reagent that functions as both a reducing agent and a hard Lewis acid. researchgate.netresearchgate.net While it is commonly used for the partial reduction of esters and nitriles to aldehydes at low temperatures, its Lewis acidic character is crucial in stereoselective synthesis. researchgate.netprepchem.comresearchgate.net In one approach, the complex of DIBAL-H with Lewis bases like primary or secondary amines is used for the regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidine-4-ols. researchgate.net The Lewis acidity of the aluminum center can coordinate with substrates, influencing the stereochemical course of the reaction.

Table 1: Role of Lewis Acids in Piperidine Synthesis

| Lewis Acid | Role | Reaction Example | Key Outcome | Reference |

|---|---|---|---|---|

| Lithium Perchlorate (LiClO₄) | Catalyst, directs stereoselectivity | Nucleophilic cleavage of 1-benzyl-4,5-epoxypiperidin-3-ols | Regio- and stereoselective formation of 4-substituted 1-benzylpiperidine-3,5-diols | arkat-usa.org |

| Lithium Perchlorate (LiClO₄) | Promoter | Solid-phase epoxide ring-opening with amines | Efficient synthesis of a β-aminosubstituted piperidinol library | acs.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Reducing agent, Lewis acid | Reduction of ethyl 1-benzylpiperidine-4-carboxylate | Formation of 1-benzylpiperidine-4-carboxaldehyde | prepchem.com |

| Diisobutylaluminum Hydride (DIBAL-H) complex | Lewis acid complex with amines | Synthesis of trans-3-amino-1-benzylpiperidine-4-ols | Regio- and stereospecific synthesis | researchgate.net |

Synthesis of Amino-Hydroxypiperidine Derivatives as Stereochemical Analogues

Amino-hydroxypiperidine derivatives are significant synthetic targets as they serve as stereochemical analogues of iminosugars and other biologically active molecules. arkat-usa.orgtandfonline.com The introduction of an amino group can alter the activity of these compounds toward specific enzyme targets. arkat-usa.org

An efficient synthesis of (3S,4S)-1-Benzyl-4-N-benzylamino-3-hydroxypiperidine has been achieved starting from (S)-pyroglutaminol. tandfonline.com Another prominent method involves the nucleophilic ring-opening of epoxypiperidines. For instance, a library of β-aminosubstituted piperidinols was generated from 1,2,3,6-tetrahydropyridine (B147620) by first forming a polymer-bound 3,4-epoxypiperidine, which was then opened by various primary and secondary amines. acs.org This strategy highlights the utility of epoxides as key intermediates in accessing these structures.

Furthermore, enantiopure (3S,5S)- and (3R,5R)-4-Amino-3,5-dihydroxypiperidines have been synthesized from aminodiepoxides derived from serine, demonstrating a highly selective route to these important analogues. cgiqtectijuana.mxacs.org

Synthesis from Aminodiepoxides

A highly selective method for preparing enantiopure dihydroxypiperidines involves the use of aminodiepoxides derived from the amino acid serine. cgiqtectijuana.mxacs.org This strategy provides a short and efficient route to (3S,5S)- and (3R,5R)-3,5-dihydroxy-3-aminopiperidines.

The key starting materials, enantiopure (2R,4R)- and (2S,4S)-N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine, are subjected to a double ring-opening reaction. cgiqtectijuana.mx This transformation is carried out with a range of amines in the presence of lithium perchlorate (LiClO₄) at room temperature. cgiqtectijuana.mxacs.org The reaction proceeds with complete regioselectivity and in high yields. cgiqtectijuana.mx The proposed mechanism involves an initial intermolecular nucleophilic attack by the amine on one of the epoxide rings, followed by an intramolecular cyclization where the newly introduced nitrogen attacks the second epoxide ring. This cascade process efficiently constructs the piperidine core with the desired stereochemistry. cgiqtectijuana.mx

Ring-Expansion Methodologies

Ring-expansion reactions offer an innovative approach to constructing six-membered heterocycles from smaller, readily available ring systems. nih.govmdpi.com These methods are valuable for creating functionalized piperidine and tetrahydropyridine (B1245486) scaffolds. nih.gov

Stereoselective Synthesis via Ring-Expansion of Monocyclopropanated Heterocycles

A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridine derivatives. nih.gov This methodology leverages the reactivity of donor-acceptor substituted cyclopropanes. The starting materials, monocyclopropanated pyrroles, can be synthesized in diastereo- and enantiomerically pure forms. nih.gov

The key step in this synthesis is a Brønsted acid-mediated cyclopropylcarbinyl cation rearrangement. nih.gov This process achieves the selective cleavage of the unactivated endocyclic C-C bond of the cyclopropane (B1198618) ring, leading to the expansion into a six-membered tetrahydropyridine ring. nih.gov The reaction is notable for its versatility, scalability, and the use of environmentally benign conditions, often accelerated by microwave assistance. nih.gov The resulting tetrahydropyridines are valuable building blocks for drug synthesis. nih.gov

Table 2: Ring-Expansion of Monocyclopropanated Pyrrole (B145914)

| Starting Material | Reaction Type | Key Step | Product | Significance | Reference |

|---|---|---|---|---|---|

| Monocyclopropanated Pyrrole | Brønsted acid-mediated ring-expansion | Cyclopropylcarbinyl cation rearrangement | Highly functionalized tetrahydropyridine | Stereoselective, metal-free, scalable access to versatile building blocks | nih.gov |

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including dihydroxypiperidines. Acid-mediated cyclizations, in particular, are a powerful tool for forming the piperidine ring from acyclic precursors.

Acid-Mediated Amido Cyclization for Dihydroxypiperidine Formation

Acid-mediated amido cyclization involves the intramolecular reaction of an amine or amide with a suitable electrophilic carbon, often a carbonyl or a related functional group, to form a heterocyclic ring. organic-chemistry.orgorganic-chemistry.org This strategy is widely used in the synthesis of N-heterocycles. For example, the preparation of N-acylpyrroles can be achieved through the condensation of a carboxylic acid with an amine precursor, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org

In the context of forming a dihydroxypiperidine, a suitable acyclic precursor would possess an amino group and a carbon chain containing hydroxyl groups and a terminal functional group amenable to cyclization, such as an aldehyde, ketone, or ester. The acid catalyst serves to activate the electrophilic center (e.g., by protonating a carbonyl group), making it more susceptible to nucleophilic attack by the distal amino group. This intramolecular reaction forges the C-N bond that closes the ring. The stereochemistry of the substituents on the acyclic chain can direct the formation of specific diastereomers of the final dihydroxypiperidine product. The process is analogous to syntheses of other heterocycles, where an acid-mediated ring closure is the key step following the assembly of a linear precursor. organic-chemistry.org

Influence of Allylic 1,3-Strain on Stereochemical Outcome

Allylic 1,3-strain (A1,3 strain) is a critical factor that can dictate the stereochemical outcome in the synthesis of piperidine derivatives. This type of strain arises from the steric interaction between substituents on an olefin and an adjacent allylic carbon. Organic chemists leverage the conformational rigidity imposed by allylic strain to achieve stereoselectivity in various reactions. nih.govwikipedia.org

A notable application of this principle is in the acid-mediated amido cyclization to produce 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines. researchgate.net In this reaction, the stereochemical course is more significantly influenced by A1,3 strain than by neighboring group participation. researchgate.net The stability of N-acylpiperidines is affected by this strain, making the 2-axial-substituted conformers more stable than their 2-equatorial counterparts. researchgate.net This control over conformation allows for the predictable synthesis of specific stereoisomers.

Furthermore, allylic strain has been strategically employed to control both the regiochemical and stereochemical outcomes in the synthesis of 4,5-disubstituted 2-arylpiperidines. By preparing both NH and N-acylated epoxy piperidines, divergent ring-opening reactions can be achieved based on the well-established Fürst–Plattner principle of trans-diaxial epoxide opening, leading to all four possible isomers of the target compounds. nih.gov This demonstrates the power of allylic strain as a tool for creating stereochemical diversity in piperidine libraries. nih.gov

Intramolecular Reductive Amination for Lactam Derivatives

Intramolecular reductive amination is a powerful strategy for the synthesis of piperidine ring systems, particularly for creating lactam derivatives. This method often involves the cyclization of an amino group onto a carbonyl functionality within the same molecule, followed by reduction.

One approach involves a one-pot cyclization/reduction cascade of halogenated amides. nih.gov Activation of the amide substrate with trifluoromethanesulfonic anhydride, followed by reduction of the resulting iminium ion with sodium tetrahydroborate, leads to intramolecular nucleophilic substitution and cyclization to form the piperidine ring. nih.gov Another method utilizes an iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) promotes imine formation and reduction, initiating cyclization and subsequent reduction of the piperidinone intermediate. nih.gov

A key development in this area is the asymmetric reductive amination using a chiral auxiliary, such as (S)-α-methylbenzylamine. nih.gov This method, combined with intramolecular amide formation, allows for the synthesis of chiral δ-lactams. For instance, a one-pot condensation-reduction of a ketone-amino acid derivative with (S)-α-methylbenzylamine using a Ti(OEt)4/NaBH4 system can produce a di-amino acid derivative with high diastereoselectivity (86:14 dr). nih.gov Subsequent acetic acid-mediated cyclization then yields the desired δ-lactam. nih.gov This approach avoids the need for precious metal catalysts or hazardous reagents for constructing the chiral piperidine moiety. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are fundamental in organic synthesis for forming carbon-nitrogen bonds. However, their application in the synthesis of complex molecules like porphyrin-substituted piperidines presents unique challenges.

The palladium-catalyzed amination of meso-(bromophenyl)porphyrins to introduce piperidine moieties can be a challenging endeavor. While piperidine and morpholine (B109124) groups can be introduced with moderate to good yields (50-80%), the reaction with this compound often leads to significant hydrodebromination of the porphyrin substrate as a major side reaction. rsc.orgresearchgate.netrsc.org This side reaction reduces the efficiency of the desired amination.

The choice of ligand is crucial for the success of these coupling reactions. Ligands like DPEphos and BINAP have shown catalytic activity, with DPEphos often being preferred due to its high activity and lower cost. acs.org The use of a weak base like cesium carbonate is also favored to minimize the formation of side products that can occur with stronger bases like sodium t-butoxide. acs.org Despite optimization, the amination of meso-halogenated porphyrins remains more challenging than that of β-halogenated porphyrins due to electronic and steric factors. acs.org For some sterically hindered or less reactive amines, third-generation ligands such as DavePhos may be necessary to achieve the desired transformation, although this can still be accompanied by dehalogenation byproducts. researchgate.net

| Catalyst System | Ligand | Base | Substrate | Product Yield | Reference |

| Pd(OAc)₂ | DPEphos | Cs₂CO₃ | meso-brominated 10,20-diphenylporphyrins | High | acs.org |

| Pd(OAc)₂ | BINAP | NaOt-Bu | meso-brominated 10,20-diphenylporphyrins | Variable | acs.org |

| Pd₂(dba)₃ | DavePhos | NaOt-Bu | Tetrabenzoporphyrins with 4-bromophenyl substituents | Variable | researchgate.net |

This table summarizes catalyst systems used in the Pd-catalyzed amination of bromophenylporphyrins.

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. D-mannose and tartaric acid are prominent examples of such precursors used in the synthesis of polyhydroxylated piperidines.

D-mannose is a versatile starting material for the synthesis of polyhydroxylated piperidines. researchgate.net A common strategy involves a double reductive amination or a Strecker reaction starting from protected aldehydes derived from D-mannose. researchgate.net These methods allow for the gram-scale synthesis of various piperidine analogues. researchgate.net For example, an allylic azide (B81097) rearrangement of a derivative of D-mannose can proceed with high diastereoselectivity (9:1) to form a key piperidine intermediate. semanticscholar.org

Tartaric acid and its derivatives are also widely employed as chiral templates. nih.gov They can be used to synthesize polyhydroxylated starting materials for subsequent transformations into piperidines. nih.govacs.org For instance, enantiopure γ/δ-amino acids with a rigid bicyclic structure have been synthesized from tartaric acid derivatives and α-amino acetophenone. researchgate.net Furthermore, a sequence involving a diastereoselective aldol (B89426) reaction between a glycine (B1666218) derivative and an aldehyde derived from L-tartaric acid can lead to the synthesis of altro-DNJ, a polyhydroxylated piperidine. semanticscholar.org

The synthesis of various polyhydroxy piperidine azasugars has been achieved from precursors obtained in both enantiomeric forms from D-ribose, which itself can be derived from these chiral pool sources. researchgate.net

Strategic Chemical Transformations

The synthesis of this compound and its analogues often involves a series of strategic chemical transformations to build the heterocyclic core and introduce the desired stereochemistry.

A common approach is the diastereoselective dihydroxylation of substituted 1,2,3,6-tetrahydropyridines. nih.gov The stereochemical outcome of this reaction can be influenced by the choice of reagents and the substitution pattern on the piperidine ring. nih.gov For example, Upjohn (OsO₄, NMO) and Donohoe (OsO₄, TMEDA) conditions can provide complementary diastereoselectivity. nih.gov

Oxidative ring expansion of 2-furyl sulfonamides is another effective strategy to generate piperidin-3-one (B1582230) intermediates, which can then be further functionalized. beilstein-journals.org The stereochemistry of subsequent reactions, such as Luche reduction, can be dependent on the conformation of the heterocyclic ring. nih.gov

The synthesis of 3,4-epoxypiperidines via the oxidation of 1,2,5,6-tetrahydropyridines provides versatile intermediates. researchgate.net The ring-opening of these epoxides can be controlled to install the desired hydroxyl groups in a trans configuration. The transformation of enantiopure N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine into enantiopure (3S,5S)- and (3R,5R)-3,5-dihydroxy-3-aminopiperidines through a double ring-opening with amines in the presence of LiClO₄ showcases a highly regioselective method. cgiqtectijuana.mx

Finally, a sequence involving the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by reduction of the nitrile, lactamization, and subsequent reduction of the lactam, has been used to synthesize 4-substituted 3,3-difluoropiperidines. acs.org This methodology highlights the diverse chemical transformations employed to access functionalized piperidine scaffolds.

Regio- and Stereospecific Alkylation of Metalloenamines

Following the formation of the tetrahydropyridine via cis-thermal elimination, the subsequent step to introduce the second substituent at the 4-position is achieved through the regio- and stereospecific alkylation of a metalloenamine intermediate. acs.orgnih.gov This method ensures the desired trans relationship between the substituents at the 3 and 4 positions of the piperidine ring.

The process involves the deprotonation of the tetrahydropyridine using a strong base, such as n-butyllithium, to form a metalloenamine. acs.org This species is then alkylated with an appropriate electrophile. The alkylation proceeds with high regio- and stereospecificity, with the incoming electrophile adding to the carbon atom adjacent to the nitrogen and opposite to the existing substituent, resulting in the trans configuration. acs.orgnih.gov For instance, the metalloenamine derived from 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine undergoes alkylation to furnish the trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine. acs.org This intermediate can then be further elaborated to the final trans-3,4-disubstituted piperidine product.

Table 2: Key Steps in trans-3,4-Disubstituted Piperidine Synthesis

| Step | Reactants | Reagents | Product | Key Feature |

| Carbonate Formation & Elimination | 1,3-dimethyl-4-arylpiperidinol | 1. ClCOOR2. Heat (190 °C) | 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine | cis-Elimination |

| Metalloenamine Alkylation | 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine | 1. n-BuLi2. Electrophile (e.g., CH₃I) | trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine | Regio- and Stereospecific Alkylation |

Based on the methodology described by Zimmerman et al. (1996). acs.orgnih.gov

Utilization of Stereodefined Cyclic N,O-Acetals

A conceptually different and powerful approach for the asymmetric synthesis of substituted piperidines, including those with a trans-3,4-dihydroxy pattern, involves the use of stereodefined cyclic N,O-acetals. acs.orgnih.govgrafiati.comresearchgate.net This strategy leverages the inherent stereochemistry of the N,O-acetal to control the stereochemical outcome of subsequent transformations.

The synthesis of these key intermediates can be achieved through a Palladium-catalyzed reaction between sulfonyl-protected homopropargylic amines and alkoxyallenes. acs.orgnih.gov The resulting acyclic N,O-acetals, which are formed with high chemo- and stereoselectivity, can then undergo a gold-catalyzed cycloisomerization to produce highly substituted 2,6-disubstituted piperidines. acs.org The stereochemical information embedded in the labile N,O-acetal is effectively transferred to the final piperidine product, allowing for flexible and stereocontrolled synthesis.

Furthermore, Lewis acid-catalyzed ring-opening reactions of semicyclic N,O-acetals with various silicon-based nucleophiles provide another avenue to functionalized piperidines. acs.org For example, the reaction of 3-oxygenated semicyclic N,O-acetals with nucleophiles often proceeds with high 1,2-syn-diastereoselectivity. acs.org The stereochemical outcome can be influenced by the nature of the protecting group on the oxygen and the nucleophile itself, which can be rationalized by considering different transition state models of the acyclic iminium ion intermediate. acs.org This methodology has been successfully applied to the diastereoselective synthesis of piperidine alkaloids. acs.org

Table 3: Stereoselective Synthesis via Cyclic N,O-Acetals

| Reaction Type | Starting Materials | Catalyst(s) | Key Intermediate | Product Class |

| Cycloisomerization | Sulfonyl-protected homopropargylic amines, Alkoxyallenes | 1. Pd catalyst2. Au catalyst | Acyclic N,O-acetal | 2,6-Disubstituted piperidines |

| Ring-Opening | Semicyclic N,O-acetals, Silicon-based nucleophiles | Lewis Acid (e.g., TMSOTf) | Acyclic iminium ion | Functionalized piperidines |

Information derived from the work of Rhee and coworkers. acs.orgnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, it provides critical data on the proton and carbon environments, allowing for unambiguous confirmation of its constitution and relative stereochemistry.

The trans relationship between the hydroxyl groups at the C-3 and C-4 positions is confirmed through the analysis of proton-proton (¹H-¹H) coupling constants (J-values). In a piperidine ring, which typically adopts a chair conformation, the magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

For the trans isomer, the protons at H-3 and H-4 are typically in a diaxial or diequatorial relationship. The coupling constant for a trans-diaxial orientation is characteristically large (typically 8-13 Hz), while a trans-diequatorial coupling is much smaller (typically 2-5 Hz). Analysis of the splitting patterns of the signals for H-3 and H-4 allows for the determination of their relative orientation and, consequently, the confirmation of the trans stereochemistry. magritek.comucsd.eduorganicchemistrydata.org

Furthermore, the protons of the methylene (B1212753) groups (at C-2, C-5, and C-6) are diastereotopic, meaning they are chemically non-equivalent due to the chiral centers at C-3 and C-4. This non-equivalence results in distinct chemical shifts and complex splitting patterns, often appearing as geminal-coupled doublets further split by vicinal couplings. Analyzing these patterns provides additional conformational and stereochemical information.

Table 1: Typical ¹H-¹H Coupling Constants for Stereochemical Assignment in Piperidine Rings

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

|---|---|---|

| ³J (ax, ax) | ~180° | 8 - 13 |

| ³J (ax, eq) | ~60° | 2 - 5 |

| ³J (eq, eq) | ~60° | 2 - 5 |

| ²J (geminal) | ~109.5° | 10 - 15 |

This table is generated based on established principles of NMR spectroscopy in cyclic systems. ucsd.edu

¹H NMR is a powerful tool for studying the conformational dynamics of piperidine rings. Derivatives of this compound have been shown to undergo significant conformational changes in response to variations in pH. researchgate.netresearchgate.net

For example, studies on trans-3,4-disubstituted piperidine derivatives, such as trans-3,4-diacetoxy-1-benzylpiperidine, reveal a distinct, acid-induced conformational "flip." researchgate.netresearchgate.net At a neutral pD (a measure of acidity in D₂O), the molecule exists predominantly in a chair conformation where the two bulky substituents at C-3 and C-4 occupy equatorial positions to minimize steric hindrance. However, upon acidification (e.g., decreasing the apparent pD from 6 to 3), the piperidine nitrogen becomes protonated. researchgate.netresearchgate.net This protonation can lead to the formation of an intramolecular hydrogen bond between the ammonium (B1175870) group and an oxygen of a hydroxyl or acyloxy group. This interaction, combined with electrostatic forces, can stabilize a conformation where the C-3 and C-4 substituents are forced into axial positions. researchgate.netresearchgate.net This dramatic conformational change is readily observed by changes in the ¹H NMR coupling constants, reflecting the new dihedral angles between the ring protons. The power of this pH-triggered flip has been estimated to be approximately 10 kJ/mol. researchgate.net

The structural elucidation of this compound and its derivatives benefits immensely from the use of high-field Fourier Transform (FT) NMR spectroscopy. High-field instruments (e.g., 500 MHz and above) offer superior sensitivity and spectral dispersion compared to lower-field or benchtop spectrometers. oxinst.comoxinst.comfmach.it

This increased resolution is critical for resolving the complex, overlapping signals that arise from the diastereotopic methylene protons in the piperidine ring. asianpubs.org High-field NMR allows for the precise measurement of chemical shifts and coupling constants, which might otherwise be difficult to extract from a crowded spectrum. copernicus.org For instance, the structure and spatial arrangement of trans-1-benzyl-3,4-dihydroxypiperidine were unequivocally demonstrated using data from high-resolution NMR spectra. researchgate.net Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which are most effective on high-field instruments, are essential for mapping out the complete connectivity of the molecule and assigning all proton and carbon signals definitively.

Mass Spectrometry (MS)

Mass spectrometry provides complementary information to NMR by determining the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers clues to its structure.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of this compound. Unlike low-resolution MS, which provides nominal mass, HRMS measures the m/z value to several decimal places. This high accuracy allows for the calculation of a unique molecular formula. nih.gov For a molecule with the formula C₅H₁₁NO₂, the instrument can distinguish its exact mass from other isomeric or isobaric compounds, thereby providing unambiguous confirmation of the molecular formula.

Table 2: High-Resolution Mass Data for C₅H₁₁NO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂ |

| Exact Mass (Monoisotopic) | 117.07898 u |

| Typical HRMS Result [M+H]⁺ | 118.08627 u |

This table presents theoretical mass calculations for the specified molecular formula.

In Mass Spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation is guided by the presence of the secondary amine and two secondary alcohol functional groups. libretexts.orguni-saarland.de

Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable, leading to the formation of a stable, resonance-stabilized iminium ion. Cleavage between C2-C3 or C5-C6 would be examples of this. libretexts.org

Loss of Water: The presence of hydroxyl groups makes the loss of a water molecule (18 u) a common fragmentation pathway, leading to a peak at [M-18]⁺.

Ring Cleavage: The piperidine ring itself can undergo fragmentation, leading to a series of smaller charged fragments.

Analysis of the masses of these fragments helps to piece together the structural components of the molecule, corroborating the structure determined by NMR. savemyexams.com

Table 3: Plausible Mass Fragments of this compound

| m/z Value (Nominal) | Possible Identity | Fragmentation Pathway |

|---|---|---|

| 117 | [M]⁺ | Molecular Ion |

| 99 | [M-H₂O]⁺ | Loss of water |

| 88 | [C₄H₈NO]⁺ | Alpha-cleavage at C5-C6 and loss of C₂H₅O |

| 70 | [C₄H₈N]⁺ | Loss of water and subsequent cleavage |

| 57 | [C₃H₇N]⁺ | Ring cleavage |

This table outlines hypothetical fragmentation patterns based on general principles of mass spectrometry. libretexts.orgsavemyexams.com

Tandem MS (MSn) for Detailed Structural Characterization

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In the analysis of piperidine derivatives like this compound, MSn provides detailed information about the molecule's connectivity and the location of substituents.

The process begins with the ionization of the sample, often using techniques like electrospray ionization (ESI), to produce precursor ions. nationalmaglab.org These ions, having a specific mass-to-charge ratio (m/z), are then selected and subjected to fragmentation through collision-induced dissociation (CID). nationalmaglab.orgnih.gov The resulting fragment ions are then analyzed to create a fragmentation pattern.

For piperidine compounds, characteristic fragmentation pathways often involve the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the loss of small neutral molecules like water from the hydroxyl groups. libretexts.org The specific fragmentation pattern of this compound would be expected to show losses corresponding to its hydroxyl groups and cleavage of the piperidine ring. By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed. Advanced MSn techniques can perform multiple stages of fragmentation (MS³, MS⁴, etc.), providing even deeper structural insights and helping to differentiate between isomers based on their unique fragmentation behaviors. nationalmaglab.orgnih.gov The development of extensive MSn spectral libraries is a key resource for identifying unknown compounds by matching their fragmentation patterns to those of known standards. chemrxiv.org

A systematic assessment of fragmentation patterns is crucial for the structural elucidation of complex molecules, as demonstrated in studies of other cyclic compounds. nih.gov This detailed analysis provides the basis for identifying metabolites and understanding the structural relationships between related compounds. nih.gov

Table 1: Representative Fragmentation Data for a Dihydroxypiperidine Derivative This table is illustrative and based on general fragmentation principles of hydroxylated piperidines.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O (18 Da) | Loss of one hydroxyl group as water |

| [M+H]⁺ | [M+H - 2H₂O]⁺ | 2H₂O (36 Da) | Loss of both hydroxyl groups as water |

| [M+H]⁺ | Varies | C₂H₅N, C₃H₇N, etc. | Ring cleavage fragments |

Infrared Ion Spectroscopy (IRIS) for Reference-Free Structural Elucidation

In an IRIS experiment, ions are trapped within a mass spectrometer and irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, the ion absorbs energy and can undergo dissociation. ru.nl By monitoring the fragmentation of the ions as a function of the laser wavelength, a vibrational spectrum is generated. ru.nl

For this compound, IRIS can definitively identify the presence and hydrogen-bonding environment of the hydroxyl (-OH) and amine (N-H) groups. The positions and widths of the vibrational bands for the O-H and N-H stretches are highly sensitive to intramolecular and intermolecular interactions. This allows for the differentiation of the trans and cis isomers, as the relative orientation of the hydroxyl groups will influence the potential for intramolecular hydrogen bonding, resulting in distinct IR spectra. mdpi.com

A key advantage of IRIS is its potential for reference-free structural elucidation. ru.nl By comparing the experimental IR spectrum to spectra predicted by computational chemistry calculations (e.g., Density Functional Theory), the structure of an unknown compound can often be identified without the need for an authentic reference standard. ru.nl This makes IRIS a powerful tool in fields like metabolomics and drug discovery for identifying novel compounds. ru.nlnih.gov

Table 2: Expected IRIS Vibrational Frequencies for Hydroxylated Piperidines This table is illustrative and based on general principles of IR spectroscopy.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Significance for trans-3,4-Dihydroxypiperidine |

|---|---|---|

| Free O-H Stretch | 3600 - 3650 | Indicates hydroxyl groups not involved in hydrogen bonding. |

| Hydrogen-bonded O-H Stretch | 3200 - 3550 | A broad band indicating inter- or intramolecular hydrogen bonding. The specific frequency can help differentiate isomers. |

| N-H Stretch | 3300 - 3500 | Characteristic of the secondary amine in the piperidine ring. |

| C-H Stretch | 2850 - 3000 | Corresponds to the aliphatic C-H bonds in the piperidine ring. |

Ancillary Chromatographic and Spectroscopic Techniques

While MSn and IRIS provide profound structural detail, they are often used in conjunction with other methods for a complete characterization, especially concerning stereochemistry.

Chiral Chromatography for Enantiomer Resolution

Since this compound is a chiral molecule, it exists as a pair of enantiomers. These non-superimposable mirror images have identical physical properties in a non-chiral environment, making their separation, or resolution, a significant challenge. libretexts.org Chiral chromatography is the premier technique for achieving this separation. rsc.org

This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column. rsc.orgmdpi.com The CSP creates a chiral environment where the two enantiomers of the analyte interact diastereomerically, leading to different retention times and thus their separation. minia.edu.eg Polysaccharide-based CSPs are widely used and have proven effective for resolving a broad range of chiral compounds. rsc.orgmdpi.com

The separation of dihydroxypiperidine derivatives has been demonstrated using techniques like SFC, which can offer advantages in speed and efficiency over traditional HPLC. nih.govresearchgate.netlcms.cz The choice of the CSP and the mobile phase composition are critical factors that determine the success and efficiency of the enantiomeric separation. mdpi.com Successful resolution allows for the isolation of individual enantiomers, which is essential for studying their distinct biological and pharmacological properties.

Table 3: Chiral Chromatography System Parameters for Piperidine Derivatives This table provides a general example of parameters used in chiral separations.

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography Mode | HPLC or SFC |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase (HPLC) | Hexane/Alcohol mixtures (e.g., n-hexane/ethanol) |

| Mobile Phase (SFC) | CO₂/Alcohol mixtures (e.g., CO₂/methanol) |

| Detection | UV, Mass Spectrometry (MS) |

Utility of X-ray Crystallography for Absolute Configuration and Conformation (in related systems)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. iucr.orgnobelprize.orgresearchgate.net While a crystal structure for this compound itself may not be readily available, the analysis of related piperidine derivatives provides invaluable insight into its likely structural features. iucr.orgcdnsciencepub.com

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined. For chiral molecules, the use of anomalous dispersion effects can establish the absolute stereochemistry of each chiral center without ambiguity. researchgate.netnih.govnih.gov

Studies on various substituted piperidines have shown that the six-membered ring typically adopts a stable chair conformation. iucr.org However, the specific substitution pattern can influence the ring's conformation, sometimes leading to other forms like a half-chair. iucr.org X-ray crystallography is a powerful tool for assessing these conformational details. iucr.orgmdpi.com The data obtained from X-ray analysis, such as bond lengths, bond angles, and torsional angles, also serves as a benchmark for validating the results of computational and other spectroscopic methods. nobelprize.orgmdpi.com

Conformational Analysis and Molecular Dynamics

Ring Conformations of the Piperidine (B6355638) Moiety

Similar to cyclohexane, the piperidine ring is not planar and adopts puckered conformations to alleviate angular and torsional strain. The most stable and well-studied of these are the chair and twist-boat forms. westernsydney.edu.au

The chair conformation is generally the most stable arrangement for piperidine and its derivatives. wikipedia.orgnih.gov However, the introduction of substituents or specific electronic effects can lead to the significant population of other conformers, such as the twist-boat. osti.gov Six-membered saturated heterocycles like piperidine can adopt various conformeric alignments, including chair, boat, and twist forms, which can result in molecules with the same chemical structure having distinct physical and chemical properties.

In certain substituted piperidin-4-ones, for instance, an equilibrium mixture of boat forms can become the major conformer. ias.ac.in Quantum chemical calculations and gas-phase electron diffraction experiments have confirmed that even a simple derivative like 1-phenylpiperidin-4-one exists as a mixture of chair and twist-boat conformations. osti.gov The twist-boat conformation can also be stabilized through interactions with proteins, as seen in N-acylpiperidine structures found in the Protein Data Bank. nih.gov While the chair form is typically lower in energy, the energy difference can be small enough for the twist-boat to be accessible. For N-acylpiperidines with a 2-substituent, the twist-boat conformation is estimated to be only about 1.5 kcal/mol less favorable than the chair. nih.gov

Table 1: Conformational Distribution of 1-Phenylpiperidin-4-one in Gas Phase

| Conformation | Predicted Abundance (B3LYP-D3/cc-pVTZ) | Experimental Abundance (GED/MS at 337 K) |

|---|---|---|

| Chair-Equatorial | 40% | 55(13)% |

| Chair-Axial | 35% | 22(9)% |

| Twist | 25% | 23(10)% |

This table summarizes the conformational mixture for a related piperidine derivative, demonstrating the significant presence of non-chair forms. osti.gov

The equilibrium between different conformations is dictated by a delicate balance of several factors, including steric and electronic effects.

Steric Interactions: Substituents on the piperidine ring prefer to occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions, which are destabilizing clashes between axial substituents. libretexts.org In N-methylpiperidine, the equatorial preference is significantly stronger (3.16 kcal/mol) than in methylcyclohexane (1.74 kcal/mol). wikipedia.org

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as the hydroxyl groups in trans-3,4-Dihydroxypiperidine (B1322750), can profoundly influence conformational preference. westernsydney.edu.au Intramolecular hydrogen bonds can stabilize conformations that might otherwise be unfavorable. For example, a C-F···HN+ hydrogen bond can favor an axial fluorine in fluorinated piperidinium cations. researchgate.net The ability of peripheral substituents to form hydrogen bonds with coordinated water molecules can also modulate conformational dynamics. The formation of intramolecular hydrogen bonds is a recognized strategy for improving membrane permeability in drug design by shielding polar groups. rsc.orgnih.gov

Electrostatic and Hyperconjugative Interactions: The interplay of electrostatic forces (like charge-dipole interactions) and hyperconjugation (orbital delocalization) is crucial. researchgate.net In fluorinated piperidines, charge-dipole interactions between the nitrogen and a C-F bond, as well as hyperconjugation involving σ* orbitals, can stabilize axial conformers. researchgate.netnih.gov

pH-Triggered Conformational Switches

The nitrogen atom in the piperidine ring allows its conformation to be manipulated by changes in the ambient pH. Protonation of the nitrogen can induce a dramatic shift in the conformational equilibrium, creating a molecular "switch." researchgate.netnih.gov This phenomenon is driven by the altered electronic and steric environment of the protonated ring.

In a neutral or basic environment, a piperidine derivative will exist in its most stable conformation, typically with bulky substituents in equatorial positions. Upon acidification, the nitrogen atom becomes protonated, forming a positively charged piperidinium cation. This protonation introduces new, powerful electrostatic interactions and can alter the favorability of existing intramolecular forces, such as hydrogen bonds.

A study on trans-3,4-diacetoxy-1-benzylpiperidine, a close analog of this compound, demonstrated a distinct acid-induced conformational flip. researchgate.net As the pH of the solution decreased, the molecule switched from a conformation where the two acetoxy groups were predominantly equatorial to one where they became predominantly axial. researchgate.net This structural transition is driven by the preferential binding of a proton to the acid-unfolded state over the native state of a molecule. nih.gov

The driving force behind the pH-triggered flip in substituted piperidines is often a combination of electrostatic repulsion and the formation of stabilizing intramolecular hydrogen bonds. researchgate.net

Electrostatic Interactions: Upon protonation, the resulting positive charge on the nitrogen atom can create repulsive or attractive electrostatic interactions with other polar groups in the molecule. nih.govnih.gov These new forces can be strong enough to overcome the steric preference for equatorial substituents, forcing the ring to flip into a different chair conformation. nih.gov

Intramolecular Hydrogen Bonds: In the case of trans-3,4-diacetoxy-1-benzylpiperidine, the protonated form is stabilized by a strong intramolecular hydrogen bond between the N-H+ group and one of the axial acetoxy groups. researchgate.net This hydrogen bond is not possible in the diequatorial conformation and provides the thermodynamic impetus for the conformational switch. The power of this triggering mechanism was estimated to be approximately 10 kJ/mol. researchgate.net It is highly probable that this compound would behave similarly, with the protonated nitrogen forming a hydrogen bond with one of the axial hydroxyl groups, thereby stabilizing the diaxial conformation at low pH.

Table 2: Conformational State of trans-3,4-disubstituted Piperidine vs. pH

| pH Level | Dominant Conformation | Key Stabilizing Interaction |

|---|---|---|

| High pH (>6) | Diequatorial Substituents | Steric Preference |

| Low pH (<3) | Diaxial Substituents | Intramolecular N-H+···O Hydrogen Bond |

This table illustrates the pH-dependent conformational switch observed in trans-3,4-diacetoxy-1-benzylpiperidine, a model for this compound. researchgate.net

Computational Studies in Conformational Analysis

Computational chemistry provides indispensable tools for investigating the conformational landscapes of molecules like this compound. nih.govchemrxiv.org Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow for the detailed study of molecular structures, energies, and dynamic behavior. mdpi.com

Computational models can predict the relative energies of different conformers (e.g., chair vs. twist-boat) and identify the factors stabilizing each one. nih.govnih.gov For example, calculations have been used to quantify the energy preference for equatorial N-substituents and to explore how this is modified by electronic effects. wikipedia.org MD simulations are particularly useful for probing the influence of electrostatic fields and interactions on conformational changes. nih.govmdpi.com These simulations can model the dynamic process of a conformational flip and help elucidate the role of solvent and specific interactions. researchgate.net Such studies have been instrumental in understanding the conformational behavior of fluorinated piperidines and in designing new piperidine-based compounds. nih.gov

Density Functional Theory (DFT) for Relative Stabilities of Conformers

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate energies and geometries. For a substituted piperidine like this compound, DFT can be employed to determine the relative stabilities of its various conformers.

The trans configuration of the hydroxyl groups on the piperidine ring leads to several possible chair conformations. The two primary chair conformers would be one with the hydroxyl groups in a diaxial (a,a) arrangement and another with them in a diequatorial (e,e) arrangement. DFT calculations would typically involve geometry optimization of these and other potential conformers (like twist-boat) to find their minimum energy structures. Subsequent frequency calculations can confirm these are true minima on the potential energy surface and provide thermodynamic data, such as Gibbs free energy.

Computational studies on analogous substituted piperidines and cyclohexanes consistently show that chair conformations are significantly more stable than boat or twist-boat forms. libretexts.org For disubstituted rings, the conformer that places the bulky substituents in equatorial positions is generally favored to minimize steric strain from 1,3-diaxial interactions. libretexts.org In the case of this compound, intramolecular hydrogen bonding between the hydroxyl groups, or between a hydroxyl group and the ring nitrogen, could play a significant role in stabilizing certain conformations, potentially influencing the preference for axial or equatorial orientations. Computational studies on similar molecules, such as trans-3-hydroxy-4-morpholinopiperidine, have highlighted the importance of such intramolecular forces in determining conformer stabilities. researchgate.net

A hypothetical DFT study on this compound would likely yield the relative energies of the key conformers, as illustrated in the table below. The diequatorial chair conformer is expected to be the most stable, followed by the diaxial chair, with the twist-boat and boat conformations being considerably higher in energy.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Substituent Orientations (3-OH, 4-OH) | Expected Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Chair 1 | Diequatorial (e,e) | 0 (Reference) | Minimized steric interactions. |

| Chair 2 | Diaxial (a,a) | > 0 | Potential for intramolecular hydrogen bonding; increased 1,3-diaxial strain. |

| Twist-Boat | - | Higher | Relief of flagpole interactions in boat form, but retains torsional strain. |

Note: The energy values are illustrative and represent expected trends based on conformational analysis of similar six-membered rings. Actual values would require specific DFT calculations.

Molecular Modeling in Rationalizing Enantiopreference

Molecular modeling is a critical tool for understanding and predicting the stereochemical outcomes of chemical reactions. In the synthesis of chiral molecules like this compound, achieving high enantioselectivity is often a primary goal. Molecular modeling can rationalize the preference for the formation of one enantiomer over the other by examining the transition states of the key stereodetermining step.

The synthesis of enantiomerically pure piperidines often involves asymmetric reactions, such as catalytic asymmetric hydrogenation, dihydroxylation, or reactions employing chiral auxiliaries. To understand the origin of enantiopreference, computational chemists model the transition states leading to the (3R,4R) and (3S,4S) enantiomers. By calculating the energies of these competing transition states, the favored reaction pathway can be identified. The enantiomeric excess (e.e.) of a reaction is related to the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states.

For instance, in a hypothetical asymmetric synthesis, a chiral catalyst would interact with the substrate to form a catalyst-substrate complex. The complex would then proceed through a transition state where the facial selectivity of the reagent's attack is determined. Molecular models would be built for both possible transition states (one leading to the R,R product and one to the S,S product).

Key interactions that are analyzed in these models include:

Steric Hindrance: The model would show how the chiral catalyst or auxiliary sterically blocks one face of the substrate, guiding the incoming reagent to the other face.

Electronic Interactions: Favorable electronic interactions (e.g., hydrogen bonding, π-stacking) between the catalyst and the substrate can stabilize one transition state over the other.

Conformational Control: The model can reveal how the catalyst enforces a specific conformation of the substrate in the transition state, which in turn dictates the stereochemical outcome.

Investigation of Biological Activity and Mechanistic Studies

Enzyme Inhibition Profiles

The core structure of trans-3,4-dihydroxypiperidine (B1322750) has been a subject of scientific investigation to understand its capacity to inhibit various enzymes. Research has largely focused on its derivatives and their potential as glycosidase inhibitors.

Polyhydroxylated piperidines are a well-established class of compounds that act as inhibitors for a wide range of glycosidase enzymes. nih.govnih.govresearchgate.net Their structural similarity to monosaccharides allows them to interact with the active sites of these enzymes, leading to modulation of their catalytic activity.

Glycosidase Enzyme Inhibition

Inhibition of α-Glucosidase Activity

The biological evaluation of 3,4-dihydroxypiperidines as inhibitors of α-glucosidase has been a key area of research. A significant study involved the synthesis of forty-five derivatives based on both cis and trans 3,4-dihydroxypiperidine scaffolds to assess their α-glucosidase inhibition capabilities. nih.gov In this pioneering report on the α-glucosidase inhibitory action of this class of compounds, derivatives featuring polar groups, such as hydroxyl (-OH) and amino (-NH₂) moieties on an associated phenyl ring, demonstrated excellent activity, in some cases superior to standard reference drugs like acarbose, voglibose, and miglitol. nih.gov Molecular docking simulations were also performed on the derivatives to elucidate the important binding interactions responsible for the observed inhibitory effects on α-glucosidase. nih.gov

Interactive Table: α-Glucosidase Inhibition by select this compound Derivatives (Note: Data represents derivatives, as specific values for the parent compound were not detailed in the cited literature.)

| Derivative Reference | Key Structural Feature | α-Glucosidase Inhibition Activity |

|---|---|---|

| 5i | Phenyl ring with polar -OH group | Excellent |

| 5l | Phenyl ring with polar -OH group | Excellent |

| 7g | Phenyl ring with polar -NH₂ group | Excellent |

| 7i | Phenyl ring with polar -NH₂ group | Excellent |

| 12j | Phenyl ring with polar -OH group | Excellent |

Inhibition of β-Glucocerebrosidase (GCase)

Derivatives of polyhydroxylated piperidines have shown inhibitory activity against β-Glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. While research has focused on multivalent derivatives of a closely related trihydroxypiperidine, a monovalent version served as a reference compound. This monovalent 3,4,5-trihydroxypiperidine exhibited an IC₅₀ value of 500 μM against GCase, indicating moderate inhibitory potential. The study demonstrated that creating multivalent presentations of this piperidine (B6355638) core significantly enhances the inhibitory potency against the GCase enzyme.

Inhibition of HIV-1 Protease and α-Glucosidase I

While various piperidine analogues have been incorporated into the design of potent HIV-1 protease inhibitors, specific data detailing the direct inhibitory activity of this compound against HIV-1 protease were not found in the searched literature. nih.govnih.gov Similarly, though α-glucosidase I is a known target for iminosugar inhibitors in the context of antiviral strategies, specific mechanistic studies or inhibition profiles for this compound against this particular enzyme are not described in the available research.

Modulation of Diverse Glycosidase Enzymes by Polyhydroxylated Piperidines

Polyhydroxylated piperidines represent a significant class of iminosugars that are recognized for their ability to inhibit a variety of glycosidase enzymes. nih.govresearchgate.net A series of novel, chiral, nonracemic polyhydroxylated piperidines have been synthesized and evaluated for their biological activity against several glycosidases, including α-D-glucosidase, α-D-mannosidase, and α-L-fucosidase, demonstrating the broad inhibitory potential of this structural class. nih.gov The conformationally restricted nature of the piperidine ring, combined with the stereochemistry of the hydroxyl groups that mimic natural sugars, allows these compounds to function as competitive inhibitors at the enzyme active site. nih.govresearchgate.net

Detailed studies concerning the specific interactions, metabolism, or inhibition of Cytochrome P450 (CYP) enzymes by this compound are not extensively covered in the available scientific literature. While the metabolism of other piperidine-containing drugs by CYP enzymes has been investigated, showing pathways such as N-dealkylation and ring oxidation mediated by enzymes like CYP2D6, this data is not directly transferable to the specific compound this compound. doi.org Theoretical studies have explored the metabolism of the general piperidine ring by P450s, but empirical data on the interaction profile of this compound with this crucial family of metabolic enzymes is lacking in the searched reports.

Cytochrome P450 (CYP) Enzyme Interactions

Direct and Mechanism-Based Inhibition of Specific Human CYP Isoforms (e.g., CYP1A2, CYP1B1)

The interaction of piperidine-containing compounds with cytochrome P450 (CYP) enzymes is crucial for understanding their metabolic fate and potential for drug-drug interactions. CYP enzymes, particularly isoforms like CYP1A2, are central to the metabolism of a wide range of drugs and xenobiotics. nih.govpatsnap.com Inhibition of these enzymes can be categorized as either direct (reversible) or time-dependent (often irreversible). solvobiotech.com Direct inhibition involves the rapid binding and dissociation of the inhibitor, while time-dependent inhibition may involve the formation of a reactive intermediate that binds covalently to the enzyme, a process also known as mechanism-based inhibition. solvobiotech.comresearchgate.net

While specific studies on the inhibition of CYP1A2 and CYP1B1 by this compound are not extensively documented, research on related 4-aminopiperidine drugs demonstrates that they are widely metabolized by CYP450s, with CYP3A4 often being the major isoform responsible for their N-dealkylation. nih.gov The mechanism involves the abstraction of a hydrogen atom from the α-carbon of the N-alkyl group, which is a rate-limiting step. nih.gov Theoretical studies suggest that molecular interactions between the piperidine moiety and active site residues, such as hydrogen bonding with Serine 119 in CYP3A4, are essential for orienting the substrate for catalysis. nih.gov

The potential for this compound or its derivatives to act as inhibitors of CYP1A2 or CYP1B1 would depend on their specific structure and ability to bind to the active site. Inhibitors of CYP1A2 can be competitive, binding to the active site, or noncompetitive, binding elsewhere and causing a conformational change. patsnap.comscbt.com Mechanism-based inhibitors form irreversible bonds, permanently inactivating the enzyme. patsnap.com Given that the piperidine scaffold is present in numerous therapeutic agents, understanding its interaction with key metabolic enzymes like CYP1A2 remains a critical aspect of drug design.

ALK Kinase Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has become a significant target in oncology, particularly for non-small cell lung cancer (NSCLC) where ALK gene rearrangements can drive tumor growth. nih.govwikipedia.org The piperidine ring is a core structural component in several approved and investigational ALK inhibitors, highlighting its importance as a pharmacophore for this target. researchgate.net

Research has led to the rapid development of piperidine carboxamides as potent and selective ALK inhibitors. acs.org For instance, one such compound was identified through high-throughput screening with a half-maximal inhibitory concentration (IC₅₀) of 0.174 μM against the ALK enzyme. acs.orgresearchgate.net Structural studies revealed that this class of inhibitors binds to the ALK kinase domain in an unusual conformation, providing access to an extended hydrophobic pocket. acs.orgresearchgate.net